Aurothioglucose 80per cent-13C6
Description
Aurothioglucose (CAS No. 12192-57-3) is a gold-containing thiolate compound historically used in the treatment of rheumatoid arthritis. The 80%-13C6 variant is a stable isotope-labeled form where six carbon atoms in the glucose moiety are replaced with carbon-13 (13C) at 80% isotopic enrichment. This modification retains the core structure (C6H11O5SAu) but increases molecular weight by ~6 atomic mass units (AMU), enhancing its utility in isotopic tracing studies. Aurothioglucose is recognized in pharmacopoeial standards, such as the USP43-NF38 monograph, which specifies its use in injectable suspensions . The 13C6-labeled variant is primarily employed in research settings, enabling precise tracking of gold distribution, metabolism, and pharmacokinetics via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Properties
Molecular Formula |
¹³C₆H₁₁AuO₅S |
|---|---|
Molecular Weight |
398.14 |
Synonyms |
[1-(thio-κS)-D-Glucopyranosato-κO2]-gold-13C6; 1-thio-D-Glucose S-gold deriv.-13C6; (1-thio-D-Glucopyranosato)-Gold-13C6; (1-thio-D-Glucopyranosato-O2,S1)gold-13C6; 1-thio-D-Glucopyranose Gold Complex-13C6; (D-Glucopyranosylthio)gold-13C6; Aureotan |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Aurothioglucose 80%-13C6 and Similar Compounds
Key Differences
- Isotopic Labeling: The 13C6 modification enables differentiation from endogenous compounds in metabolic studies, a feature absent in non-labeled Aurothioglucose and Sodium Aurothiomalate .
- Solubility : Sodium Aurothiomalate exhibits higher aqueous solubility due to its ionic sodium-thiomalate structure, whereas Aurothioglucose requires suspension formulations for therapeutic delivery .
- Research Utility: The labeled variant’s isotopic signature allows for advanced pharmacokinetic profiling, such as quantifying tissue-specific gold accumulation or metabolic turnover rates .
Research Findings
- Therapeutic Comparison : Sodium Aurothiomalate, while structurally distinct (gold-thiomalate vs. gold-thioglucose), shares similar anti-inflammatory mechanisms but exhibits faster clearance rates due to its higher solubility .
Preparation Methods
Synthesis of Carbon-13-Labeled Thioglucose
Thioglucose serves as the ligand in aurothioglucose. For the 80%−13C6 variant, glucose is isotopically enriched at six positions prior to thiolation. Two methods are employed:
Biosynthetic Labeling
Glucose is biosynthesized using Corynebacterium glutamicum or Saccharomyces cerevisiae cultured in a medium containing 80% [U-13C6]-glucose. The labeled glucose is extracted and purified via ion-exchange chromatography.
Chemical Synthesis
Chemical labeling involves stepwise substitution of carbon-12 with carbon-13 using 13C-enriched precursors. For example, [13C6]-benzene is converted to [13C6]-glucose via Friedel-Crafts acylation, reduction, and enzymatic isomerization (Scheme 1).
Reaction Conditions:
-
Friedel-Crafts acylation: [13C6]-benzene, succinic anhydride, AlCl3, 0°C, 12 h (yield: 87%)
-
Enzymatic isomerization: Glucose isomerase, pH 7.4, 37°C (yield: 95%)
The thiol group is introduced via nucleophilic substitution of glucose’s hydroxyl group with hydrogen sulfide under acidic conditions (H2S, HCl, 60°C, 6 h).
Preparation of Gold(I) Precursors
Gold(I) chloride (AuCl) is the most common precursor, synthesized by reducing Au(III) chloride with oxalic acid:
Coordination of Gold(I) with Thioglucose
The gold-thiolate complex forms via a ligand-exchange reaction:
Optimized Conditions:
-
Solvent: Deionized water/ethanol (1:1 v/v)
-
Temperature: 25°C
-
pH: 7.0–7.5 (maintained with NaOH)
Excess thioglucose (1.2 equivalents) ensures complete AuCl consumption. The product precipitates as a yellow solid, isolated by centrifugation (yield: 78%).
Purification and Isotopic Validation
Crude aurothioglucose is purified via reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient). Isotopic enrichment is quantified using:
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C6H11AuO5S ([M]+): 392.18; observed: 392.19.
-
13C NMR: Six distinct peaks at δ 95–105 ppm confirm 13C incorporation.
Analytical Data and Quality Control
Table 1: Characterization of Aurothioglucose 80%−13C6
| Parameter | Method | Result |
|---|---|---|
| Isotopic purity | HRMS | 80.2% ± 0.5% 13C enrichment |
| Chemical purity | HPLC | 98.7% (area at 254 nm) |
| Gold content | ICP-MS | 49.8% (theoretical: 50.1%) |
| Optical rotation | Polarimetry | [α]D20 = +67.5° (c = 1, H2O) |
Challenges and Optimization Strategies
Side Reactions and Mitigation
Q & A
Q. How does the isotopic enrichment of 13C6 in Aurothioglucose influence experimental design for metabolic flux analysis?
Methodological Answer: The use of 13C6-labeled Aurothioglucose requires precise mixing ratios with unlabeled counterparts to ensure accurate flux calculations. Researchers must account for hygroscopic properties of the compound, which can alter mass measurements during preparation. Pre-drying the compound at 80°C for 8 hours prior to weighing is critical to minimize moisture interference . Experimental protocols should include validation steps, such as GC-MS analysis, to confirm isotopic purity and correct for natural abundance variations .
Q. What are the best practices for synthesizing and handling Aurothioglucose 80% -13C6 to ensure stability during long-term storage?
Methodological Answer: Storage conditions must mitigate hygroscopic degradation. Use vacuum-sealed containers with desiccants and store at -20°C. Prior to use, verify isotopic integrity via nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS). For synthesis, ensure stoichiometric control during thioglucose aurothiolation to maintain 80% 13C6 enrichment, validated by isotopic ratio mass spectrometry (IRMS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data derived from 13C6-Aurothioglucose tracer experiments?
Methodological Answer: Discrepancies often arise from incomplete isotopic steady states or unaccounted isotopic dilution. Implement dynamic flux analysis models (e.g., INST-MFA) that integrate time-course 13C labeling data. Cross-validate results with parallel experiments using alternative tracers (e.g., 2H-glucose) and perform sensitivity analyses to identify critical parameters influencing flux estimates . Additionally, review experimental conditions (e.g., cell culture media composition) that may alter substrate uptake rates .
Q. What methodologies are recommended for assessing the isotopic stability of Aurothioglucose 80% -13C6 under varying experimental conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., humidity, temperature fluctuations). Monitor 13C6 retention via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare degradation kinetics against control samples. For in vivo studies, use isotopomer spectral analysis (ISA) to quantify isotopic dilution in biological matrices, ensuring corrections for intracellular metabolite pools .
Q. How should researchers design controls to validate the specificity of Aurothioglucose 80% -13C6 in enzyme inhibition assays?
Methodological Answer: Include unlabeled Aurothioglucose as a negative control to distinguish isotopic effects from intrinsic biochemical activity. Use competitive inhibition assays with structurally analogous compounds (e.g., unmodified thioglucose) to confirm target specificity. Data should be normalized to baseline enzyme activity measured via spectrophotometric or fluorometric assays, with statistical validation using ANOVA or mixed-effects models .
Data Analysis & Reproducibility
Q. What statistical frameworks are most robust for analyzing heterogeneous datasets from 13C6-Aurothioglucose experiments?
Methodological Answer: Employ Bayesian hierarchical models to account for inter-experiment variability, especially when pooling data from multiple labs. Use principal component analysis (PCA) to identify outliers and cluster analysis to group datasets by experimental conditions. Reproducibility requires transparent reporting of raw isotopic labeling data, preprocessing steps (e.g., noise filtering), and open-access sharing of computational workflows (e.g., Python/R scripts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
